Phenyl 3-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate
Overview
Description
3-(Phenoxycarbonyl)benzyl N-(2-thienylcarbonyl)glycylglycinate is a complex organic compound with the molecular formula C23H20N2O6S. This compound is characterized by the presence of phenoxycarbonyl, thienylcarbonyl, and glycylglycinate groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common method includes the use of N-phenoxycarbonyl amino acids as monomers for polypeptide synthesis. This method offers the advantage of excellent monomer stability and high purity through a straightforward work-up process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis of similar compounds often involves the use of advanced organic synthesis techniques, including the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxycarbonyl)benzyl N-(2-thienylcarbonyl)glycylglycinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
3-(Phenoxycarbonyl)benzyl N-(2-thienylcarbonyl)glycylglycinate has several scientific research applications:
Chemistry: It is used as a monomer for polypeptide synthesis, offering excellent stability and high purity.
Biology: The compound’s unique structure makes it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Phenyl 3-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The phenoxycarbonyl and thienylcarbonyl groups can interact with enzymes and receptors, modulating their activity. The glycylglycinate moiety may facilitate binding to proteins, enhancing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Phenoxycarbonyl)benzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate: This compound has a similar structure but includes a sulfonyl group instead of a thienylcarbonyl group.
3-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate:
Uniqueness
3-(Phenoxycarbonyl)benzyl N-(2-thienylcarbonyl)glycylglycinate is unique due to its combination of phenoxycarbonyl, thienylcarbonyl, and glycylglycinate groups. This unique structure provides distinct chemical properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
phenyl 3-[[2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-20(13-25-22(28)19-10-5-11-32-19)24-14-21(27)30-15-16-6-4-7-17(12-16)23(29)31-18-8-2-1-3-9-18/h1-12H,13-15H2,(H,24,26)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFBYMFQRAJLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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